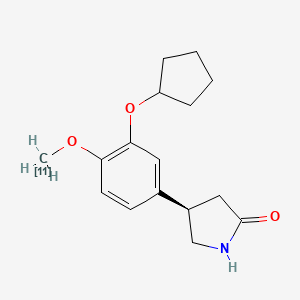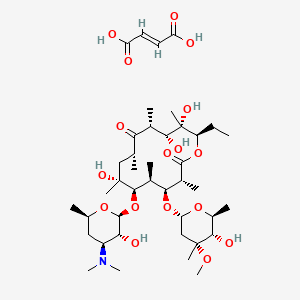
Oxacyclotetradecane, erythromycin deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacyclotetradecane, erythromycin derivative, also known as erythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime], is a semisynthetic derivative of erythromycin. Erythromycin itself is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. This derivative is designed to enhance the pharmacokinetic properties and antibacterial spectrum of erythromycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclotetradecane, erythromycin derivative, involves the modification of erythromycin A. One common method includes the reaction of erythromycin A with 2-methoxyethoxy methyl chloride in the presence of a base to form the oxime derivative . The reaction typically occurs under mild conditions to preserve the integrity of the macrolide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s quality and consistency. Techniques such as crystallization, filtration, and drying are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Oxacyclotetradecane, erythromycin derivative, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original amine.
Substitution: The oxime group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime and amine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Oxacyclotetradecane, erythromycin derivative, has several scientific research applications:
Chemistry: Used as a model compound to study macrolide antibiotics’ chemical properties and reactions.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of oxacyclotetradecane, erythromycin derivative, is similar to that of erythromycin. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding prevents the translocation of peptides, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: A 6-O-methyl ether of erythromycin A, known for its improved acid stability and broader antibacterial spectrum.
Roxithromycin: Another erythromycin derivative with enhanced pharmacokinetic properties and better tissue penetration.
Uniqueness
Oxacyclotetradecane, erythromycin derivative, stands out due to its unique oxime modification, which enhances its stability and antibacterial activity compared to other erythromycin derivatives .
Properties
CAS No. |
144331-28-2 |
|---|---|
Molecular Formula |
C41H71NO17 |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13.C4H4O4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-3(6)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI Key |
AFWGHSXNGWVDRI-STEFZQRDSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



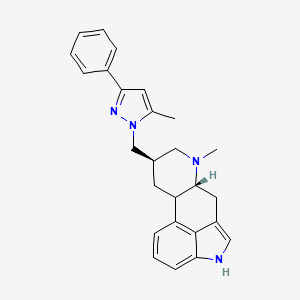

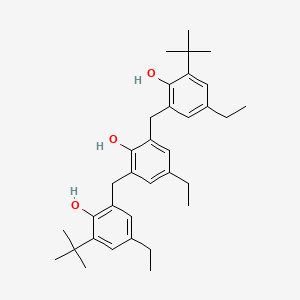

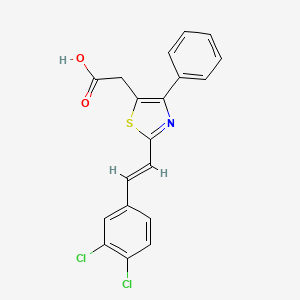


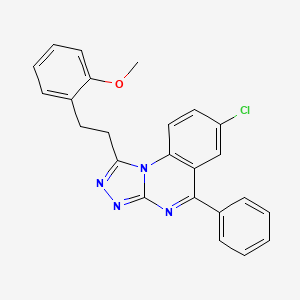

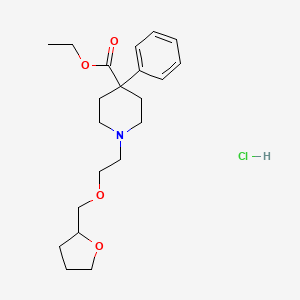
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)

